molecular formula C15H10FNOS B14440154 2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one CAS No. 77946-62-4

2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one

Cat. No.: B14440154
CAS No.: 77946-62-4
M. Wt: 271.31 g/mol
InChI Key: IDVLYOUUFTWSQC-UHFFFAOYSA-N
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Description

2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one is a chemical compound known for its unique structure and properties It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-aminobenzothiophene. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, which is then isolated and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[Amino(4-chlorophenyl)methylidene]-1-benzothiophen-3(2H)-one: Similar structure with a chlorine atom instead of fluorine.

    2-[Amino(4-bromophenyl)methylidene]-1-benzothiophen-3(2H)-one: Similar structure with a bromine atom instead of fluorine.

    2-[Amino(4-methylphenyl)methylidene]-1-benzothiophen-3(2H)-one: Similar structure with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-[Amino(4-fluorophenyl)methylidene]-1-benzothiophen-3(2H)-one imparts unique properties such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from its analogs with different substituents.

Properties

CAS No.

77946-62-4

Molecular Formula

C15H10FNOS

Molecular Weight

271.31 g/mol

IUPAC Name

2-(4-fluorobenzenecarboximidoyl)-1-benzothiophen-3-ol

InChI

InChI=1S/C15H10FNOS/c16-10-7-5-9(6-8-10)13(17)15-14(18)11-3-1-2-4-12(11)19-15/h1-8,17-18H

InChI Key

IDVLYOUUFTWSQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=N)C3=CC=C(C=C3)F)O

Origin of Product

United States

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